molecular formula C16H13ClN2OS B213780 2-(4-chlorophenyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide

2-(4-chlorophenyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide

Cat. No. B213780
M. Wt: 316.8 g/mol
InChI Key: RLYCQRJMLNOOSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide, also known as CP-690,550, is a synthetic compound that belongs to the family of Janus kinase (JAK) inhibitors. This compound is known to inhibit the activity of JAK enzymes, which play a crucial role in the regulation of immune system function. CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases.

Mechanism of Action

2-(4-chlorophenyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide works by inhibiting the activity of JAK enzymes, which play a crucial role in the regulation of immune system function. JAK enzymes are responsible for transmitting signals from cytokine receptors to the nucleus of cells, which leads to the activation of various immune cells. By inhibiting JAK enzymes, 2-(4-chlorophenyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide blocks the activation of immune cells and reduces inflammation.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide has been shown to have a significant impact on the immune system, leading to a reduction in inflammation and the suppression of the immune response. The compound has also been shown to have an effect on the production of cytokines, which are signaling molecules that play a crucial role in immune system function. 2-(4-chlorophenyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide has been shown to reduce the production of cytokines, which can lead to a reduction in inflammation.

Advantages and Limitations for Lab Experiments

2-(4-chlorophenyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide has several advantages for lab experiments, including its ability to inhibit JAK enzymes and reduce inflammation. However, the compound has some limitations, including its potential toxicity and the need for expertise in organic chemistry to synthesize the compound.

Future Directions

There are several future directions for research on 2-(4-chlorophenyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide, including the development of more potent and selective JAK inhibitors, the investigation of the compound's potential therapeutic applications in other diseases, and the exploration of the compound's mechanism of action at the molecular level. Additionally, there is a need for further research on the safety and toxicity of 2-(4-chlorophenyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide, as well as its potential side effects.

Synthesis Methods

2-(4-chlorophenyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide is synthesized through a multi-step process that involves the reaction of 4-chlorobenzonitrile with 2-bromo-5,6-dihydro-4H-cyclopenta[b]thiophene, followed by a series of chemical transformations that result in the formation of the final product. The synthesis of 2-(4-chlorophenyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide is a complex and challenging process that requires expertise in organic chemistry.

Scientific Research Applications

2-(4-chlorophenyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The compound has been shown to be effective in reducing inflammation and suppressing the immune system response in preclinical and clinical studies.

properties

Product Name

2-(4-chlorophenyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide

Molecular Formula

C16H13ClN2OS

Molecular Weight

316.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide

InChI

InChI=1S/C16H13ClN2OS/c17-11-6-4-10(5-7-11)8-15(20)19-16-13(9-18)12-2-1-3-14(12)21-16/h4-7H,1-3,8H2,(H,19,20)

InChI Key

RLYCQRJMLNOOSP-UHFFFAOYSA-N

SMILES

C1CC2=C(C1)SC(=C2C#N)NC(=O)CC3=CC=C(C=C3)Cl

Canonical SMILES

C1CC2=C(C1)SC(=C2C#N)NC(=O)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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